Ractopamine O-methyl
CAS No.: 1329610-95-8
Cat. No.: VC0137151
Molecular Formula: C19H25NO3
Molecular Weight: 315.413
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1329610-95-8 |
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Molecular Formula | C19H25NO3 |
Molecular Weight | 315.413 |
IUPAC Name | 4-[3-[[2-(4-hydroxyphenyl)-2-methoxyethyl]amino]butyl]phenol |
Standard InChI | InChI=1S/C19H25NO3/c1-14(3-4-15-5-9-17(21)10-6-15)20-13-19(23-2)16-7-11-18(22)12-8-16/h5-12,14,19-22H,3-4,13H2,1-2H3 |
Standard InChI Key | VPHOYLOAYAAPCO-UHFFFAOYSA-N |
SMILES | CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)OC |
Introduction
Chemical Properties and Synthesis
Chemical Structure and Properties
Ractopamine O-methyl exhibits distinct chemical properties influenced by its modified structure. The methylation of a hydroxyl group reduces the number of hydrogen bond donors while maintaining hydrogen bond acceptor properties. This modification typically increases lipophilicity compared to the parent compound, potentially affecting its distribution in biological systems and its interaction with target receptors.
Synthetic Routes
The synthesis of Ractopamine O-methyl has been documented in scientific literature. One established method involves the reaction of ractopamine hydrochloride with methanol in the presence of Amberlyst acidic resin as a catalyst . The detailed synthetic procedure involves:
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Charging ractopamine hydrochloride into a reaction vessel
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Adding methanol (800ml) and Amberlyst acidic resin (5.0 g)
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Heating the reaction mixture at 55-60°C for approximately 8 hours
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Filtering the reaction mass through a celite bed
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Distilling the solvent under reduced pressure to obtain the crude product
This synthetic approach provides a selective method for methylating one of the hydroxyl groups of ractopamine, resulting in the formation of Ractopamine O-methyl.
Chemical Reactions
Ractopamine O-methyl, like its parent compound, can undergo various chemical reactions typical of compounds containing aromatic rings, secondary amines, and hydroxyl groups. These include:
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Oxidation reactions involving the remaining hydroxyl group
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Reduction reactions
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Substitution reactions at various positions
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Further alkylation of the secondary amine
These chemical transformations can be utilized for the preparation of additional derivatives or for studying structure-activity relationships.
Mechanism of Action
Target Receptors
Ractopamine O-methyl primarily functions as a β-adrenergic agonist, interacting with β-adrenergic receptors. Research has indicated that this compound may also target estrogen receptor alpha, suggesting potential cross-reactivity with multiple receptor systems. Additionally, studies have shown that related compounds can act as full agonists to trace amine-associated receptor 1 (TAAR1) in murine models, indicating a complex pharmacological profile.
Biochemical Pathways
The biochemical activity of Ractopamine O-methyl involves several pathways that ultimately lead to increased protein synthesis and muscle growth with concurrent reduction in fat deposition. Key interactions include:
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Stimulation of lipoprotein lipase, an enzyme controlling triacylglycerol distribution between muscle and adipose tissue
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Modulation of protein synthesis pathways in muscle cells
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Alteration of lipid storage mechanisms
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Effects on energy utilization and metabolism
These biochemical effects collectively contribute to the compound's ability to influence body composition in animal models.
Pharmacokinetics
The pharmacokinetic profile of Ractopamine O-methyl has been inferred from studies on similar compounds. Research on related structures has shown:
Parameter | Observation | Notes |
---|---|---|
Absorption | Rapid | Peak circulating concentrations reached within hours after administration |
Distribution | Via bloodstream to muscle tissues | Lower lipophilicity leads to minimal accumulation in fatty tissues |
Metabolism | Extensive hepatic metabolism | Formation of glucuronide conjugates |
Excretion | Primarily urinary | Significant first-pass metabolism observed |
Studies on ractopamine indicate that isomers reached peak circulating concentrations (0.5 to 0.8 ng/mL) at approximately 168 hours after initial dosing. The O-methyl derivative may exhibit altered pharmacokinetics due to its increased lipophilicity and reduced hydrogen bonding capacity.
Biological Activity
Effects on Muscle Growth and Fat Metabolism
Ractopamine O-methyl, similar to ractopamine, demonstrates significant effects on muscle growth and fat metabolism. Research findings suggest that it influences:
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Increased rate of weight gain in various animal models
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Improved feed efficiency
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Enhanced carcass leanness, particularly in finishing swine
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Altered nutrient partitioning favoring protein deposition over fat accumulation
These effects are mediated through the compound's interaction with β-adrenergic receptors and subsequent signaling cascades that promote protein synthesis and lipolysis.
Cellular and Molecular Effects
At the cellular level, Ractopamine O-methyl has been observed to influence various physiological processes:
Physiological Process | Observed Effect |
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Locomotor Activity | Significant increase |
Cardiac Performance | Enhanced functionality |
Oxygen Consumption | Elevated rates |
Blood Flow Rate | Increased circulation |
These effects have been documented in various experimental models, including zebrafish larvae exposed to related compounds at concentrations ranging from 0.1 to 8 ppm for 24 hours. The molecular basis for these effects involves altered cellular signaling through specific receptor-mediated pathways.
Comparative Analysis with Similar Compounds
Ractopamine O-methyl can be compared with several structurally and functionally related compounds:
Compound | Similarities | Differences | Regulatory Status |
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Ractopamine | Parent compound; β-adrenergic agonist | Lacks O-methyl group; different receptor binding profile | Approved in some countries, banned in others |
Clenbuterol | β-adrenergic agonist with effects on muscle growth | Different chemical structure; higher potency and longer half-life | More strictly regulated worldwide |
Zilpaterol | Similar effects on muscle growth and fat metabolism | Distinct chemical structure; different receptor selectivity | Varying regulatory status globally |
Dobutamine | Positional isomer of ractopamine | Different pharmacological applications; primarily used for cardiac support | Medical use under prescription |
Ractopamine O-methyl exhibits unique properties related to its specific binding affinity and efficacy in promoting leanness in farm animals, distinguishing it from these related compounds.
Research Applications
Agricultural Applications
While the parent compound ractopamine is utilized as a feed additive in livestock production to enhance lean meat yield and improve feed efficiency, Ractopamine O-methyl serves primarily as a research compound in this context. Studies investigating the effects of β-adrenergic agonists on:
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Feed conversion efficiency in finishing swine and cattle
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Carcass composition and meat quality
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Residue depletion kinetics
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Metabolic responses in various animal species
These research applications provide valuable insights into the potential agricultural uses of β-adrenergic agonists while acknowledging the regulatory considerations associated with such compounds.
Scientific Research
Ractopamine O-methyl serves as a valuable model compound in various scientific research contexts:
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Chemical studies exploring the properties and reactions of β-adrenergic agonists
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Biological investigations into muscle growth and fat metabolism mechanisms
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Comparative studies of receptor binding and activation
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Pharmacokinetic and metabolism research
These scientific applications contribute to our understanding of both the compound itself and the broader class of β-adrenergic agonists.
These residue profiles inform regulatory decisions regarding withdrawal periods and acceptable daily intake levels for related compounds.
Regulatory Status Worldwide
The regulatory status of ractopamine and its derivatives varies significantly across different jurisdictions:
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Approved for use in livestock production in some countries, including the United States
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Banned in the European Union and many Asian nations due to concerns over potential residues in meat products
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Subject to strict maximum residue limits (MRLs) where permitted
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Ongoing scientific and regulatory debate regarding safety assessments
While Ractopamine O-methyl itself is primarily a research compound, understanding the regulatory context of related substances provides important context for its study and potential applications.
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